3-(5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
Description
3-(5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 4-aminophenyl group and at the 2-position with a propanoic acid chain. The propanoic acid moiety enhances solubility in aqueous environments, making it suitable for biological applications. This compound is synthesized via cyclization reactions of acyl hydrazides or thioester intermediates, as described in studies involving aryl-substituted oxadiazoles . Its structural uniqueness lies in the combination of the amino group’s bioactivity and the oxadiazole’s metabolic stability, positioning it as a candidate for pharmaceutical development.
Properties
IUPAC Name |
3-[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c12-8-3-1-7(2-4-8)11-14-13-9(17-11)5-6-10(15)16/h1-4H,5-6,12H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALBJQRVAPMEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminobenzoic acid with hydrazine hydrate to form 4-aminobenzohydrazide. This intermediate is then reacted with a suitable carboxylic acid derivative, such as ethyl chloroacetate, under acidic conditions to form the oxadiazole ring. The final step involves hydrolysis to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the oxadiazole ring, potentially forming amines or alcohols.
Substitution: Substituted derivatives on the aminophenyl group, such as halogenated or nitrated products.
Scientific Research Applications
3-(5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The aminophenyl group may also play a role in binding to biological targets, enhancing the compound’s bioactivity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Selected 1,3,4-Oxadiazole Derivatives
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The 4-aminophenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., Cl in ), affecting electronic properties and receptor binding.
- Chain Modifications : Thioether linkages (e.g., ) reduce polarity compared to direct carboxylic acid attachments, influencing membrane permeability.
Key Observations :
- Synthesis : Hydrolysis of tert-butyl esters (e.g., ) is a common route for carboxylic acid derivatives, while the target compound may require specialized cyclization .
- Purity and Retention: Chlorinated derivatives exhibit longer HPLC retention times due to increased hydrophobicity , whereas the target compound’s amino group may shorten retention.
Table 3: Reported Bioactivities of Analogous Compounds
Key Observations :
- Substituent Impact : Chlorinated derivatives (e.g., ) demonstrate higher kinase inhibition potency, likely due to enhanced hydrophobic interactions.
Biological Activity
The compound 3-(5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is a derivative of the 1,3,4-oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features an oxadiazole ring that is known for enhancing biological activity. Its chemical formula is , and it exhibits properties typical of oxadiazole derivatives, such as increased lipophilicity and the ability to interact with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole core display broad-spectrum antimicrobial properties. A study highlighted the effectiveness of similar oxadiazole derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, showcasing minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL against these pathogens .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | 2 |
| E. faecalis | 8 | |
| E. coli | 16 | |
| K. pneumoniae | >64 | |
| P. aeruginosa | >64 |
The above table summarizes the antimicrobial efficacy of the compound against selected pathogens. The results indicate that while it exhibits potent activity against certain Gram-positive bacteria, its effectiveness against Gram-negative strains is limited.
The mechanisms by which oxadiazole derivatives exert their antimicrobial effects typically involve interference with bacterial cell wall synthesis and disruption of metabolic pathways. For instance, some studies suggest that these compounds may inhibit key enzymes involved in fatty acid biosynthesis in bacteria .
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study evaluated a series of oxadiazole derivatives for their antimicrobial properties. Among them, the compound demonstrated significant activity against MRSA and E. faecalis but showed reduced efficacy against Gram-negative bacteria like K. pneumoniae and P. aeruginosa .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of oxadiazole derivatives to bacterial targets. These studies revealed that modifications on the oxadiazole ring could enhance binding interactions with essential bacterial enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
